molecular formula C14H10FNO B6371354 5-(3-Cyano-2-fluorophenyl)-2-methylphenol, 95% CAS No. 1261894-59-0

5-(3-Cyano-2-fluorophenyl)-2-methylphenol, 95%

Cat. No. B6371354
CAS RN: 1261894-59-0
M. Wt: 227.23 g/mol
InChI Key: BCJMSYGEZGBDQO-UHFFFAOYSA-N
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Description

5-(3-Cyano-2-fluorophenyl)-2-methylphenol, 95% (5-CFM-2MP-95%) is a compound of the phenol class with a wide range of applications in scientific research. It is a white solid with a melting point of 79-81°C and a boiling point of 250-252°C. 5-CFM-2MP-95% is used as a reagent in organic synthesis, as a catalyst in various reactions, and as a laboratory reagent in a variety of biochemical and physiological experiments.

Mechanism of Action

The mechanism of action of 5-CFM-2MP-95% is not well understood. However, it is believed that the compound acts as a catalyst in organic reactions by forming a complex with the reactants, which increases the rate of reaction. This is due to the presence of the fluorine atom, which increases the reactivity of the molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CFM-2MP-95% are not well understood. However, it is believed that the compound may have anticancer and anti-inflammatory properties. In addition, the compound may have antioxidant and neuroprotective effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-CFM-2MP-95% in laboratory experiments is its high purity and low cost. The compound is also stable and can be stored for long periods of time without degradation. However, the compound is toxic and should be handled with caution. In addition, the compound is volatile and should be used in a well-ventilated area.

Future Directions

Future research on 5-CFM-2MP-95% should focus on understanding the mechanism of action and the biochemical and physiological effects of the compound. In addition, further research should be conducted to determine the potential applications of the compound in medicine and other fields. Furthermore, research should be conducted to develop methods to synthesize the compound more efficiently and cost-effectively. Finally, research should be conducted to determine the potential for the compound to be used as a reagent in organic synthesis and as a catalyst in various reactions.

Synthesis Methods

5-CFM-2MP-95% is synthesized from 3-cyano-2-fluorophenol and 2-methylphenol. The reaction is carried out in a three-necked flask with a condenser, a nitrogen inlet, and a stirring bar. 3-Cyano-2-fluorophenol is added to the flask, followed by 2-methylphenol. The reaction is then heated to 100-120°C and stirred for 4-6 hours. The reaction is then cooled to room temperature and the product is isolated by filtration and recrystallization.

Scientific Research Applications

5-CFM-2MP-95% has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in various reactions, and as a laboratory reagent in a variety of biochemical and physiological experiments. 5-CFM-2MP-95% has been used to study the synthesis of 2-arylbenzimidazoles, the synthesis of aryl-substituted pyridines, and the synthesis of aryl-substituted indoles. It has also been used in the synthesis of aryl-substituted quinolines and in the synthesis of aryl-substituted phenylenediamines.

properties

IUPAC Name

2-fluoro-3-(3-hydroxy-4-methylphenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO/c1-9-5-6-10(7-13(9)17)12-4-2-3-11(8-16)14(12)15/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJMSYGEZGBDQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=CC(=C2F)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50683807
Record name 2-Fluoro-3'-hydroxy-4'-methyl[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261894-59-0
Record name 2-Fluoro-3'-hydroxy-4'-methyl[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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